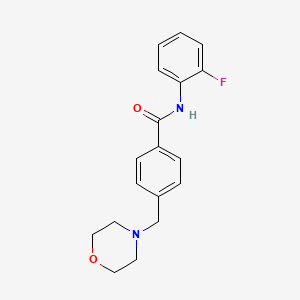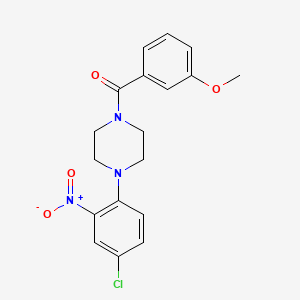
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as FLB 457, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a tool for studying dopamine D2 receptor function.
Mécanisme D'action
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 acts as a selective antagonist for dopamine D2 receptors by binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of dopamine D2 receptors results in a decrease in dopamine transmission, which can lead to changes in behavior, cognition, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 457 are primarily related to its effects on dopamine D2 receptors. Studies have shown that this compound 457 can decrease dopamine release in the striatum, which is a key brain region involved in reward processing and motor control. This compound 457 has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is a brain region involved in motivation and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 in lab experiments is its selectivity for dopamine D2 receptors, which allows for the specific investigation of dopamine D2 receptor function. However, one limitation of using this compound 457 is its relatively low affinity for dopamine D2 receptors compared to other dopamine D2 receptor antagonists such as haloperidol. Additionally, this compound 457 has a relatively short half-life, which can limit its usefulness in certain experimental designs.
Orientations Futures
For N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 research include investigating its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound 457 could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems. Finally, the development of new compounds based on this compound 457 could lead to the discovery of more selective and potent dopamine D2 receptor antagonists.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 has been used extensively in scientific research as a selective antagonist for dopamine D2 receptors. This compound has been used to study the role of dopamine D2 receptors in various physiological and pathological conditions such as schizophrenia, addiction, and Parkinson's disease. This compound 457 has also been used to investigate the effects of dopamine D2 receptor blockade on behavior, cognition, and neurotransmitter release.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQYTXDSKOQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926557.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethoxybenzamide](/img/structure/B3926563.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3926573.png)
![1-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3926579.png)
![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)
![3-chloro-N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926599.png)
![10-propionyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926617.png)

![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3926631.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]nicotinamide](/img/structure/B3926647.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)


![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)